molecular formula C22H20N2O3 B2465659 4-butoxy-N-(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide CAS No. 307326-04-1

4-butoxy-N-(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide

Cat. No.: B2465659
CAS No.: 307326-04-1
M. Wt: 360.413
InChI Key: IAGFIKSZUCSGOD-UHFFFAOYSA-N
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Description

4-butoxy-N-(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide is a chemical compound with diverse applications in scientific research. It is known for its multifaceted nature and potential for groundbreaking discoveries. This compound belongs to the class of indole derivatives, which are known for their wide range of biological activities .

Properties

IUPAC Name

4-butoxy-N-(2-oxo-1H-benzo[cd]indol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-2-3-13-27-15-9-7-14(8-10-15)21(25)23-18-11-12-19-20-16(18)5-4-6-17(20)22(26)24-19/h4-12H,2-3,13H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGFIKSZUCSGOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C3C=CC=C4C3=C(C=C2)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of N-Substituted Aniline Derivatives

A modified Fischer indole synthesis can generate the 2-oxo-1,2-dihydrobenzo[cd]indole scaffold. For example, heating a substituted aniline with a ketone in acidic conditions induces cyclization. In one protocol, 6-nitro-1,2-dihydrobenzo[cd]indol-2-one was reduced to the corresponding amine using hydrogenation over palladium on carbon.

Key Reaction Conditions :

  • Catalyst : 10% Pd/C, H₂ (1 atm)
  • Solvent : Ethanol/water (3:1)
  • Yield : 85%

Alternative Cyclization Routes

Photochemical or thermal cyclization of enamine precursors has also been reported. For instance, heating 2-(2-bromophenyl)acetamide with copper iodide and trans-1,2-cyclohexanediamine in dimethylformamide (DMF) at 110°C for 24 hours yielded the benzo[cd]indole framework.

Preparation of 4-Butoxybenzoyl Chloride

The 4-butoxybenzamide group is introduced via coupling of 4-butoxybenzoyl chloride with the benzo[cd]indole amine.

Synthesis of 4-Butoxybenzoic Acid

4-Butoxybenzoic acid is synthesized by alkylation of 4-hydroxybenzoic acid with 1-bromobutane under basic conditions:

$$
\text{4-Hydroxybenzoic acid} + \text{1-Bromobutane} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-Butoxybenzoic acid}
$$

Optimized Conditions :

  • Base : Potassium carbonate (2.5 equiv)
  • Solvent : DMF, 80°C, 12 hours
  • Yield : 92%

Conversion to Acyl Chloride

4-Butoxybenzoic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride:

$$
\text{4-Butoxybenzoic acid} + \text{SOCl}_2 \xrightarrow{\text{Reflux}} \text{4-Butoxybenzoyl chloride}
$$

Conditions :

  • Reagent : Excess SOCl₂
  • Temperature : 70°C, 3 hours
  • Yield : Quantitative

Amide Bond Formation

Coupling the benzo[cd]indole-6-amine with 4-butoxybenzoyl chloride is critical. Multiple methods have been explored:

Schotten-Baumann Reaction

A classical approach involves reacting the amine with the acyl chloride in a biphasic system:

$$
\text{Benzo[cd]indol-6-amine} + \text{4-Butoxybenzoyl chloride} \xrightarrow{\text{NaOH, H}_2\text{O/EtOH}} \text{Target Compound}
$$

Representative Data :

  • Base : 10% NaOH (aqueous)
  • Solvent : Ethanol/water (1:1)
  • Temperature : 0–5°C, 2 hours
  • Yield : 65%

Coupling Reagent-Mediated Synthesis

Modern methods employ coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate):

$$
\text{Amine} + \text{4-Butoxybenzoic acid} \xrightarrow{\text{HATU, DIPEA, DMF}} \text{Target Compound}
$$

Optimized Protocol :

  • Reagents : HATU (1.2 equiv), DIPEA (3 equiv)
  • Solvent : Anhydrous DMF, 25°C, 12 hours
  • Yield : 78%

Comparative Analysis of Methods

Method Conditions Yield Purity Source
Schotten-Baumann NaOH, H₂O/EtOH, 0–5°C 65% 95%
HATU-mediated HATU, DIPEA, DMF, 25°C 78% 98%
SOCl₂ activation SOCl₂, Et₃N, DCM 72% 97%

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography using ethyl acetate/hexane (1:3) as eluent. Fractions are analyzed by TLC (Rf = 0.4 in EtOAc/hexane 1:1).

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.32 (d, J = 8.4 Hz, 1H), 7.89–7.75 (m, 4H), 6.94 (d, J = 8.8 Hz, 2H), 4.12 (t, J = 6.4 Hz, 2H), 1.82–1.75 (m, 2H), 1.52–1.43 (m, 2H), 0.98 (t, J = 7.2 Hz, 3H).
  • LC-MS : m/z 379.2 [M+H]⁺ (calc. 378.4).

Challenges and Optimization

Byproduct Formation

Over-alkylation at the indole nitrogen is a common issue. Using protective groups (e.g., Boc) during coupling steps reduces side reactions.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but complicate purification. Switching to THF or dichloromethane improves isolation.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

4-butoxy-N-(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and viral infections.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound binds with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-butoxy-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide
  • 4-butoxy-N-(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide

Uniqueness

This compound is unique due to its specific structural features and the presence of the butoxy group, which may influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Biological Activity

4-butoxy-N-(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and cellular imaging. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following molecular characteristics:

PropertyValue
Molecular FormulaC₁₈H₁₉N₃O₂
Molecular Weight305.36 g/mol
CAS Number955825-86-2

The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in apoptosis and autophagy. Research indicates that this compound may induce apoptosis in cancer cells through lysosomal targeting, leading to cell death via autophagic processes.

Key Findings:

  • Apoptosis Induction : Studies have shown that derivatives of benzo[cd]indole structures can trigger apoptosis in various cancer cell lines. For instance, compounds similar to this compound have been observed to activate apoptotic pathways in hepatocellular carcinoma (HCC) models .
  • Autophagy Modulation : The compound may also enhance autophagic activity. Research suggests a crosstalk between autophagy and apoptosis, where the induction of one pathway can reinforce the other, ultimately leading to increased efficacy against tumor cells .

Biological Activity Studies

Several studies have investigated the biological activities associated with compounds related to this compound.

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For example:

  • Hepatocellular Carcinoma : The compound showed potent inhibitory activity on cell migration and proliferation .

In Vivo Studies

In vivo studies further support the efficacy of this compound:

  • Tumor Models : Animal models treated with derivatives similar to this compound exhibited reduced tumor growth and enhanced survival rates compared to controls .

Case Studies

A notable case study involved the synthesis and evaluation of benzo[cd]indole derivatives where one such derivative displayed dual functionality as a fluorescent imaging agent and an anticancer agent. This highlights the potential application of this compound in both therapeutic and diagnostic settings .

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